Home > Products > Screening Compounds P23958 > 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea
1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea - 1013749-34-2

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea

Catalog Number: EVT-3038558
CAS Number: 1013749-34-2
Molecular Formula: C22H20FN7O
Molecular Weight: 417.448
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea is a small molecule inhibitor with high binding affinity for various protein kinases, notably within the RAF kinase family. [] Its chemical structure comprises a pyrazole ring linked to a pyridazine ring, further connected to a phenylurea moiety. This compound has emerged as a valuable tool in preclinical research for investigating the therapeutic potential of panRAF inhibitors, particularly in the context of cancer.

Mechanism of Action

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea acts as an ATP-competitive kinase inhibitor. [] It binds to the ATP-binding site of RAF kinases, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the MAPK pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Applications

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea (CCT196969) is primarily investigated as a potential anti-cancer agent due to its panRAF inhibitory activity. [] Specific applications include:

  • Overcoming resistance to BRAF inhibitors: Existing BRAF inhibitors for melanoma often lead to acquired resistance. CCT196969, targeting all RAF isoforms, may offer a solution to this challenge. []
  • Preventing paradoxical MAPK activation: Certain BRAF inhibitors can inadvertently activate the MAPK pathway in non-targeted cells. CCT196969, by inhibiting all RAF isoforms, potentially avoids this undesirable effect. []
  • Treating melanoma brain metastases: Preclinical studies suggest that CCT196969's brain distribution, although limited, is enhanced in models lacking efflux transporters. [] This suggests potential applications for treating melanoma brain metastases.

[H]A-585539 [(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane]

Compound Description: [H]A-585539 is a selective high-affinity α7 nicotinic acetylcholine receptor (nAChR) agonist. It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity. [] This compound was developed as a radioligand to characterize α7 nAChRs, which are potential therapeutic targets for cognitive deficits in neuropsychiatric and neurodegenerative disorders. []

methanone (ppyEt)

Compound Description: This compound, abbreviated as ppyEt, serves as a ligand precursor in the synthesis of a rhenium(I) complex, [(ppyEt)Re(CO)3Br]. []

3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Compound Description: This compound is a cyanoacetylating agent used in the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives. [] It can be utilized to create N-substituted 2-pyridone derivatives through cyclization reactions. []

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: This compound, referenced as compound 2 in its source paper, is the active metabolite of compound 1 (2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide). It displays activity in behavioral animal tests but is also toxic. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound, designated as compound 41 in its source paper, is a pyrazole derivative that was found to inhibit conditioned avoidance responding in rats and monkeys. [] Notably, it did not induce dystonic movements in a primate model, suggesting a potentially safer profile than existing antipsychotic drugs. []

1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

Compound Description: This compound, denoted as compound 65 in its source paper, is formed unexpectedly through a ring-closure reaction during attempts to synthesize a 2-fluorophenyl analog of compound 2. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544, originally developed as a kinase inhibitor, was identified as a novel GPR39 agonist. [] Its activity at GPR39 is modulated by zinc, a finding that revealed an unexpected role of zinc in potentiating small-molecule activation of this receptor. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, initially developed as a kinase inhibitor, was also identified as a novel GPR39 agonist. [] Similar to LY2784544, its activity at GPR39 is allosterically modulated by zinc. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described “GPR39-selective” agonist used as a reference compound in the study that identified LY2784544 and GSK2636771 as GPR39 agonists. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinases, which are key components of the MAPK signaling pathway. [] It exhibits high nonspecific binding in both brain and plasma. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120 is another panRAF inhibitor with high nonspecific binding in brain and plasma. [] It is a substrate of BCRP efflux transporter, limiting its brain penetration. []

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: MLN2480 is a panRAF inhibitor that exhibits relatively high brain distribution compared to other panRAF inhibitors. [] It is a substrate for the BCRP efflux transporter, which limits its brain penetration. []

Properties

CAS Number

1013749-34-2

Product Name

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea

IUPAC Name

1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(4-fluorophenyl)urea

Molecular Formula

C22H20FN7O

Molecular Weight

417.448

InChI

InChI=1S/C22H20FN7O/c1-14-13-15(2)30(29-14)21-12-11-20(27-28-21)24-17-7-9-19(10-8-17)26-22(31)25-18-5-3-16(23)4-6-18/h3-13H,1-2H3,(H,24,27)(H2,25,26,31)

InChI Key

BTEYYIAVHNGUDA-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.